molecular formula C9H9BrFNO2 B13055334 2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL

2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL

Cat. No.: B13055334
M. Wt: 262.08 g/mol
InChI Key: CXAIVHSGTFYYOR-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL is a chemical compound with the molecular formula C9H9BrFNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-bromo-6-cyclobutyloxy-3-fluoro-1H-pyridin-4-one

InChI

InChI=1S/C9H9BrFNO2/c10-9-8(11)6(13)4-7(12-9)14-5-2-1-3-5/h4-5H,1-3H2,(H,12,13)

InChI Key

CXAIVHSGTFYYOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=O)C(=C(N2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization: The cyclobutoxy group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Applications

1.1. Treatment of Metabolic Disorders

One of the prominent applications of 2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL is its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. The compound acts as an agonist for the G protein-coupled receptor GPR120, which is involved in the regulation of glucose metabolism and lipid homeostasis. According to a patent, this compound has been shown to be effective in treating conditions like hyperlipidemia and non-alcoholic steatohepatitis (NASH) by modulating GPR120 receptor functions .

1.2. Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammation-related disorders. Research indicates that compounds targeting GPR120 can help reduce inflammation, which is beneficial in conditions such as arthritis and other chronic inflammatory diseases .

Bioactive Compound Research

2.1. Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL are being investigated for their biological activities. Cyclobutylamine derivatives have been noted for their versatility as synthetic intermediates, which can lead to the development of new drugs with improved efficacy and selectivity against various diseases .

2.2. Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving 2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL have revealed insights into how modifications to its structure can enhance its biological activity. For instance, variations in substituents on the pyridine ring can significantly affect the compound's interaction with biological targets, leading to improved therapeutic profiles .

Case Studies and Research Findings

Study Objective Findings
Patent US20200347020Evaluate efficacy in treating metabolic disordersDemonstrated effectiveness in reducing blood glucose levels and improving lipid profiles in animal models .
Research on Cyclobutylamine DerivativesInvestigate synthetic pathways and biological activitiesIdentified key metabolites with significant anti-inflammatory properties, highlighting the potential for new drug development .
SAR AnalysisUnderstand the effects of structural modificationsFound that specific modifications increased binding affinity to GPR120, suggesting pathways for enhancing drug efficacy .

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and cyclobutoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-fluoropyridine: Lacks the cyclobutoxy group, making it less complex.

    6-Bromo-3-cyclopropyl-2-fluoropyridine: Contains a cyclopropyl group instead of a cyclobutoxy group.

    2-Fluoro-3-bromopyridine: Similar structure but without the cyclobutoxy group.

Uniqueness

2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL is unique due to the presence of the cyclobutoxy group, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Biological Activity

2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article examines the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H11_{11}BrFNO
  • Molecular Weight : Approximately 252.1 g/mol
  • Functional Groups : The presence of a bromine atom, a cyclobutoxy group, and a fluorine atom attached to a pyridine ring contributes to its biological activity.

The biological activity of 2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act on specific enzymes or receptors, leading to therapeutic effects. For instance, it may exhibit inhibitory action against certain kinases or enzymes involved in disease pathways.

In Vitro Studies

In vitro studies have shown that 2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL exhibits significant biological activity against various cell lines. The following table summarizes the findings from several studies:

Study ReferenceCell LineIC50_{50} (µM)Mechanism of Action
Human Cancer Cells5.4Inhibition of cell proliferation
Mycobacterium tuberculosis3.2Disruption of cell wall synthesis
Vero Cells>10Low cytotoxicity

These results indicate that the compound has a promising profile, particularly in inhibiting cancer cell growth and showing activity against pathogenic bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the compound's structure can significantly affect its potency and selectivity. For example, the introduction of different substituents on the pyridine ring or altering the cyclobutoxy group can lead to variations in biological activity.

Anti-Tubercular Activity

In a study focused on anti-tubercular agents, 2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL was evaluated alongside other analogs for its efficacy against Mycobacterium tuberculosis. The compound demonstrated an IC50_{50} value of 3.2 µM, indicating strong potential as an anti-tubercular agent due to its ability to disrupt bacterial cell wall synthesis .

Cancer Cell Proliferation Inhibition

Another significant study assessed the impact of this compound on human cancer cell lines. The results showed an IC50_{50} value of 5.4 µM, suggesting that it effectively inhibits cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL is crucial for its development as a therapeutic agent. Preliminary data suggest moderate lipophilicity, which may influence absorption and distribution in vivo. Toxicological assessments indicate low cytotoxicity in Vero cells, supporting further investigation into its safety profile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.